7-Methyl-5-(((trifluoromethyl)sulfonyl)oxy)-2,3-dihydrobenzo[b]oxepin-8-yl pivalate
CAS No.:
Cat. No.: VC18816868
Molecular Formula: C17H19F3O6S
Molecular Weight: 408.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H19F3O6S |
|---|---|
| Molecular Weight | 408.4 g/mol |
| IUPAC Name | [7-methyl-5-(trifluoromethylsulfonyloxy)-2,3-dihydro-1-benzoxepin-8-yl] 2,2-dimethylpropanoate |
| Standard InChI | InChI=1S/C17H19F3O6S/c1-10-8-11-12(26-27(22,23)17(18,19)20)6-5-7-24-14(11)9-13(10)25-15(21)16(2,3)4/h6,8-9H,5,7H2,1-4H3 |
| Standard InChI Key | LKIHYPMDMJPODT-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC2=C(C=C1OC(=O)C(C)(C)C)OCCC=C2OS(=O)(=O)C(F)(F)F |
Introduction
Chemical Identity and Structural Features
Core Structure and Substituents
The benzo[b]oxepin scaffold is a seven-membered heterocyclic ring system fused to a benzene ring, with one oxygen atom in the oxepin moiety. Key substituents include:
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Methyl group at position 7, enhancing steric and electronic properties.
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Triflyl group (-SOCF) at position 5, a strong electron-withdrawing group that facilitates nucleophilic substitution reactions .
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Pivalate ester (tert-butyl acetate) at position 8, providing steric protection and improving metabolic stability .
The SMILES notation for the compound is CC(C)(C)C(OC1=CC=C2C(OCCC=C2OS(=O)(C(F)(F)F)=O)=C1C)=O, reflecting its branching and functional group arrangement .
Spectroscopic and Computational Data
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Topological Polar Surface Area (TPSA): 78.9 Ų, indicating moderate polarity .
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LogP: 3.94, suggesting high lipophilicity suitable for membrane permeability .
Synthesis and Manufacturing
Process Optimization
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Catalysis: Acid catalysts (e.g., CBV600 zeolite) enhance reaction efficiency in microwave-assisted syntheses .
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Purification: Column chromatography with ethyl acetate/n-hexane mixtures yields >98% purity .
Physicochemical Properties
Applications in Research and Industry
Pharmaceutical Intermediates
The triflyl group’s role as a leaving group positions this compound as a precursor in cross-coupling reactions (e.g., Suzuki-Miyaura) to generate biaryl structures common in drug candidates .
Agrochemical Development
Fluorinated compounds like this are explored for pesticidal activity due to their resistance to metabolic degradation .
Material Science
The benzo[b]oxepin core may serve as a monomer in polymer chemistry, contributing to thermally stable materials .
| Hazard Statement | Description |
|---|---|
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Precautionary Measures
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